[4-(3-chlorophenyl)piperazin-1-yl][4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(3-chlorophenyl)piperazin-1-yl][4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone: is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group and a tetrazole ring substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-chlorophenyl)piperazin-1-yl][4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone typically involves multiple stepsThe tetrazole ring is then synthesized separately and coupled with the piperazine derivative under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride or aluminum chloride.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals .
Biology: In biological research, the compound is studied for its potential interactions with various biological targets, including enzymes and receptors .
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for other chemical products .
Mechanism of Action
The mechanism of action of [4-(3-chlorophenyl)piperazin-1-yl][4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways .
Comparison with Similar Compounds
- [4-(4-bromophenyl)piperazin-1-yl][4-methoxyphenyl]methanone
- [4-(3-chlorophenyl)piperazin-1-yl][4-methoxyphenyl]methanone
- [4-(3-chlorophenyl)piperazin-1-yl][4-(1H-tetrazol-1-yl)phenyl]methanone
Uniqueness: Compared to similar compounds, [4-(3-chlorophenyl)piperazin-1-yl][4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone exhibits unique properties due to the presence of both the chlorophenyl and fluorophenyl groups. These substituents can influence the compound’s pharmacokinetic and pharmacodynamic profiles, potentially enhancing its efficacy and selectivity as a therapeutic agent .
Properties
Molecular Formula |
C18H16ClFN6O |
---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[4-fluoro-2-(tetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C18H16ClFN6O/c19-13-2-1-3-15(10-13)24-6-8-25(9-7-24)18(27)16-5-4-14(20)11-17(16)26-12-21-22-23-26/h1-5,10-12H,6-9H2 |
InChI Key |
AWXISSZCBICNKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(C=C(C=C3)F)N4C=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.